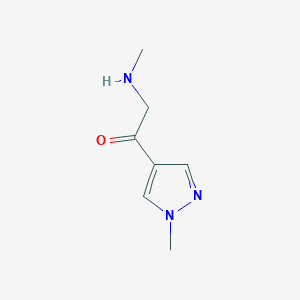![molecular formula C16H12N2O B13151916 6-Phenyl-[2,2'-bipyridin]-4(1H)-one](/img/structure/B13151916.png)
6-Phenyl-[2,2'-bipyridin]-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phenyl-[2,2’-bipyridin]-4(1H)-one is a heterocyclic compound that features a bipyridine core with a phenyl substituent at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-[2,2’-bipyridin]-4(1H)-one typically involves cyclometallation reactions. One common method includes the reaction of 6-phenyl-2,2’-bipyridine with metal complexes such as ruthenium(II), rhodium(II), platinum(II), palladium(II), and gold(III) . The reaction conditions often involve the use of solvents like dichloromethane and the presence of ligands to stabilize the metal complexes.
Industrial Production Methods
While specific industrial production methods for 6-Phenyl-[2,2’-bipyridin]-4(1H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-Phenyl-[2,2’-bipyridin]-4(1H)-one undergoes various chemical reactions, including:
Cyclometallation: Formation of metallated complexes with metals like ruthenium, rhodium, platinum, palladium, and gold.
Substitution Reactions: The bipyridine core can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Cyclometallation: Reagents include metal complexes (e.g., RuCl2, RhCl3) and solvents like dichloromethane.
Substitution Reactions: Reagents such as halides or other nucleophiles can be used under mild conditions.
Major Products Formed
Metallated Complexes: These complexes exhibit unique properties such as solvatochromism and ionochromism.
Substituted Bipyridines: Products with various functional groups attached to the bipyridine core.
Applications De Recherche Scientifique
6-Phenyl-[2,2’-bipyridin]-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Investigated for its potential use in drug design and development due to its ability to form stable complexes with metals.
Industry: Utilized in materials science for the development of luminescent materials and sensors.
Mécanisme D'action
The mechanism by which 6-Phenyl-[2,2’-bipyridin]-4(1H)-one exerts its effects is primarily through its ability to form stable complexes with transition metals. These complexes can exhibit unique electronic and photophysical properties due to metal-ligand interactions. The molecular targets and pathways involved include:
Metal Coordination: The bipyridine core coordinates with metal ions, stabilizing them and altering their reactivity.
Electronic Transitions: The phenyl substituent can influence the electronic properties of the bipyridine core, leading to changes in absorption and emission spectra.
Comparaison Avec Des Composés Similaires
6-Phenyl-[2,2’-bipyridin]-4(1H)-one can be compared with other bipyridine derivatives:
2,2’-Bipyridine: Lacks the phenyl substituent, resulting in different electronic properties.
1,10-Phenanthroline: Another common ligand with a similar structure but different coordination chemistry.
6-Phenyl-2,2’-bipyridine: Similar structure but without the ketone group, leading to different reactivity and applications.
These comparisons highlight the unique properties of 6-Phenyl-[2,2’-bipyridin]-4(1H)-one, particularly its ability to form stable and versatile metal complexes.
Propriétés
Formule moléculaire |
C16H12N2O |
|---|---|
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
2-phenyl-6-pyridin-2-yl-1H-pyridin-4-one |
InChI |
InChI=1S/C16H12N2O/c19-13-10-15(12-6-2-1-3-7-12)18-16(11-13)14-8-4-5-9-17-14/h1-11H,(H,18,19) |
Clé InChI |
HCPYBVMDHBBWII-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=O)C=C(N2)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{3-[(4-Methylphenyl)methoxy]phenyl}piperazine](/img/structure/B13151840.png)

![8-Methoxy-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13151849.png)



![[(3-Fluoro-4-methylphenyl)methyl][(3-fluorophenyl)methyl]amine](/img/structure/B13151881.png)




![1-[4-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one](/img/structure/B13151907.png)
